2-Benzyl-2,3-dihydropyran-4-one
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Overview
Description
2-Benzyl-2,3-dihydropyran-4-one is a chemical compound belonging to the class of pyranones Pyranones are six-membered cyclic esters with conjugated double bonds, which exhibit reactivity similar to lactones and 1,3-dienes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3-dihydropyran-4-one can be achieved through various methods. One efficient method involves the intermolecular [4+2] cycloaddition reaction between epoxides and 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and predominantly yields trans diastereomers. For instance, treating styrene oxide with 3-ethoxy-2-phenylcyclobutanone in the presence of boron trifluoride etherate at room temperature produces 2-benzyl-2,3-dihydro-3-phenylpyran-4-one in 76% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2-Benzyl-2,3-dihydropyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3-dihydropyran-4-one involves its interaction with molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) are susceptible to nucleophilic attack, while the C-3 and C-5 positions are vulnerable to electrophilic attack . These interactions facilitate various chemical transformations and biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4-pyranone: A key synthon for biologically active molecules.
2-Pyrone and its derivatives: Known for their antimicrobial, antiviral, and cytotoxic properties.
3,4-Dihydropyran-2-ones: Popular due to their biological activity and usefulness in organic synthesis.
Uniqueness
2-Benzyl-2,3-dihydropyran-4-one is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-benzyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChI Key |
DGXDLIUPABHAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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